![molecular formula C25H23ClN2O2S B11077160 N-[(2Z)-4-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11077160.png)
N-[(2Z)-4-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline
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Overview
Description
N-[4-(4-CHLOROPHENYL)-3-(3,4-DIMETHOXYPHENETHYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-PHENYLAMINE is a complex organic compound with a molecular formula of C26H25ClN2O2S and a molecular weight of 465.01 . This compound is characterized by its unique thiazole ring structure, which is substituted with various functional groups, including a chlorophenyl group and a dimethoxyphenethyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-CHLOROPHENYL)-3-(3,4-DIMETHOXYPHENETHYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-PHENYLAMINE typically involves the condensation of appropriate starting materials under controlled conditions . One common method involves the reaction of 4-chlorobenzaldehyde with 3,4-dimethoxyphenethylamine to form an intermediate Schiff base, which is then cyclized with a thioamide to yield the desired thiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield . The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-CHLOROPHENYL)-3-(3,4-DIMETHOXYPHENETHYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-PHENYLAMINE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[4-(4-CHLOROPHENYL)-3-(3,4-DIMETHOXYPHENETHYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-PHENYLAMINE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[4-(4-CHLOROPHENYL)-3-(3,4-DIMETHOXYPHENETHYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-PHENYLAMINE involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[4-(4-CHLOROPHENYL)-3-(3,4-DIMETHOXYPHENETHYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-METHYLAMINE: Similar structure but with a methyl group instead of a phenyl group.
N-[4-(4-CHLOROPHENYL)-3-(3,4-DIMETHOXYPHENETHYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-ETHYLAMINE: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
N-[4-(4-CHLOROPHENYL)-3-(3,4-DIMETHOXYPHENETHYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-PHENYLAMINE is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C25H23ClN2O2S |
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Molecular Weight |
451.0 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C25H23ClN2O2S/c1-29-23-13-8-18(16-24(23)30-2)14-15-28-22(19-9-11-20(26)12-10-19)17-31-25(28)27-21-6-4-3-5-7-21/h3-13,16-17H,14-15H2,1-2H3 |
InChI Key |
UVWVZIAWHTWEFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=CSC2=NC3=CC=CC=C3)C4=CC=C(C=C4)Cl)OC |
Origin of Product |
United States |
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